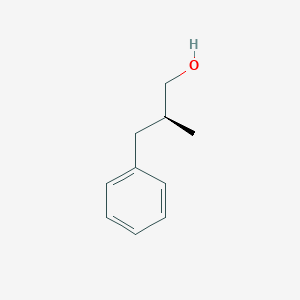

(S)-2-methyl-3-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKHYYXQWNXPU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Alcohols As Synthons

Chiral alcohols are indispensable building blocks, or synthons, in the field of organic chemistry. Their importance lies in their ability to serve as versatile intermediates for the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.comrijournals.comnih.gov The "chiral pool," which consists of readily available, naturally occurring chiral molecules, is a common source for these synthons. However, the development of asymmetric synthesis methods has greatly expanded the range of accessible chiral building blocks. nih.gov

The utility of chiral alcohols stems from the reactivity of the hydroxyl (-OH) group, which can be readily converted into a wide variety of other functional groups. This allows for the elaboration of the carbon skeleton while preserving the existing stereocenter. For instance, chiral alcohols can be oxidized to form chiral aldehydes or ketones, or converted into leaving groups for nucleophilic substitution reactions. These transformations are fundamental in constructing the complex molecular architectures of many modern drugs and bioactive natural products. nih.govmdpi.com

The synthesis of chiral alcohols is often achieved through the asymmetric reduction of prochiral ketones, a reaction that can be catalyzed by enzymes or synthetic chiral catalysts. nih.govtandfonline.com Biocatalysis, in particular, offers a green and highly selective method for producing chiral alcohols under mild reaction conditions. mdpi.comtandfonline.com The enantioselectivity of these reactions is crucial, as it determines the enantiomeric purity of the resulting alcohol and, consequently, the final product.

Enantiomeric Purity and Stereochemical Control in Chemical Transformations

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. mdpi.comnih.gov The use of whole cells or isolated enzymes provides a sustainable route to chiral compounds like this compound. mdpi.com

Asymmetric Bioreduction of Prochiral Precursors

A primary strategy for synthesizing chiral alcohols is the asymmetric bioreduction of prochiral ketones or aldehydes. mdpi.comtandfonline.com This method leverages the stereoselectivity of enzymes to produce the desired enantiomer with high purity.

Whole-cell biotransformations are advantageous as they eliminate the need for costly enzyme isolation and cofactor regeneration. mdpi.com Various microorganisms have been investigated for their ability to synthesize chiral alcohols.

Penicillium citrinum : The marine-derived fungus Penicillium citrinum CBMAI 1186 has been utilized in the stereoselective reduction of (E)-2-methyl-3-phenylacrylaldehyde. nih.gov When using free mycelia, the reaction yielded (S)-(+)-2-methyl-3-phenylpropan-1-ol with a 40% yield and 10% enantiomeric excess (ee). nih.gov Immobilization of the mycelia on chitosan (B1678972) influenced the outcome. nih.gov Mycelia immobilized on commercial chitosan produced the (S)-isomer with a 48% conversion and 10% ee, while immobilization on chitosan prepared by a multistep ultrasound-assisted deacetylation process resulted in a 49% conversion to the (S)-isomer with a significantly improved 40% ee. nih.gov These findings highlight how the properties of the support material can impact the stereoselectivity of the biotransformation. nih.gov

Lactobacillus paracasei : The whole-cell biocatalyst Lactobacillus paracasei BD101 has demonstrated high efficiency in the asymmetric bioreduction of prochiral ketones. tandfonline.comresearchgate.netnih.gov In the synthesis of (R)-2-methyl-1-phenylpropan-1-ol, a stereoisomer of the target compound, L. paracasei BD101 converted 2-methyl-1-phenylpropan-1-one with high yield and excellent enantiomeric excess (>99% ee). tandfonline.comfigshare.com This biocatalyst has proven effective for the reduction of bulky ketones, offering a green and efficient method for producing enantiopure chiral carbinols. tandfonline.comfigshare.com A preparative scale synthesis yielded 4.61 g of the (R)-alcohol in its enantiopure form. tandfonline.comfigshare.com

| Microorganism | Precursor | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| Penicillium citrinum CBMAI 1186 (free mycelia) | (E)-2-methyl-3-phenylacrylaldehyde | This compound | 40% yield | 10% | nih.gov |

| Penicillium citrinum CBMAI 1186 (immobilized on commercial chitosan) | (E)-2-methyl-3-phenylacrylaldehyde | This compound | 48% conversion | 10% | nih.gov |

| Penicillium citrinum CBMAI 1186 (immobilized on ultrasound-assisted deacetylated chitosan) | (E)-2-methyl-3-phenylacrylaldehyde | This compound | 49% conversion | 40% | nih.gov |

| Lactobacillus paracasei BD101 | 2-methyl-1-phenylpropan-1-one | (R)-2-methyl-1-phenylpropan-1-ol | High | >99% | tandfonline.comfigshare.com |

The use of isolated enzymes offers a more defined catalytic system, though it can be more costly. mdpi.com Ene-reductases and alcohol dehydrogenases are particularly relevant for the synthesis of chiral alcohols. nih.govnih.gov

Ene-reductases : Ene-reductases, belonging to the Old Yellow Enzyme family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. tudelft.nlnih.gov They are versatile biocatalysts for producing chiral compounds. nih.govtudelft.nl While specific studies on the direct synthesis of this compound using isolated ene-reductases are not detailed in the provided context, their application in reducing α,β-unsaturated aldehydes and ketones makes them highly relevant. nih.gov For instance, they have been used in the synthesis of various flavor and fragrance compounds, demonstrating their potential for industrial applications. nih.gov

Alcohol Dehydrogenases (ADHs) : ADHs are a well-established class of enzymes for the stereoselective synthesis of chiral alcohols from the corresponding ketones. nih.govnih.gov These enzymes have been extensively studied and engineered to improve their catalytic efficiency and substrate scope. nih.gov The combination of ADHs with other enzymes in cascade reactions allows for the synthesis of complex chiral molecules in a single pot. acs.org For example, a two-step biocatalytic approach using lyophilized whole cells in a microaqueous system has been developed for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034), a related compound, at high concentrations. acs.org This demonstrates the flexibility and power of combining different enzymes to achieve specific stereochemical outcomes. acs.org

Enantioselective Kinetic Resolution Strategies

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Lipases are commonly used enzymes for the kinetic resolution of alcohols through enantioselective acylation. wikipedia.org For example, lipase (B570770) from Pseudomonas cepacia is widely used for the resolution of primary and secondary alcohols. wikipedia.org While specific examples for this compound are not provided in the search results, this strategy is a well-established method for obtaining enantiopure alcohols. wikipedia.org

Hydrogen-Borrowing Biocatalytic Cascades

Hydrogen-borrowing cascades are highly atom-efficient, one-pot reactions that utilize a catalyst to temporarily "borrow" hydrogen from a substrate, which is then returned in a subsequent step. acs.orgnih.govacs.org This approach avoids the need for external oxidants or reductants. nih.gov Biocatalytic hydrogen-borrowing cascades have been developed for various transformations, including the conversion of alcohols to amines and the synthesis of saturated carboxylic acids from α,β-unsaturated aldehydes. acs.orgnih.gov A notable example is the conversion of (E)-2-methyl-3-phenylacrylaldehyde to (S)-2-methyl-3-phenylpropanoic acid with a chemical selectivity of 96% and an enantiomeric excess of >98%. acs.org This demonstrates the potential of hydrogen-borrowing cascades for the synthesis of derivatives of this compound with high stereoselectivity. acs.org

Asymmetric Chemical Catalysis

Asymmetric chemical catalysis offers a powerful alternative to biocatalysis for the synthesis of chiral molecules. nih.govunl.ptresearchgate.net Organocatalysis, in particular, has emerged as a major field, utilizing small organic molecules to catalyze enantioselective transformations. nih.govresearchgate.netyoutube.com The synthesis of chiral alcohols can be achieved through the asymmetric reduction of prochiral ketones using chiral catalysts. For instance, Corey-Bakshi-Shibata (CBS) reagents are well-known chiral catalysts for the asymmetric reduction of ketones. Another approach involves the reaction of aldehydes with organozinc reagents catalyzed by polymer-supported chiral catalysts, which has been shown to produce chiral alcohols with high enantiomeric excess. rsc.org

Chiral Ligand-Mediated Transformations

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of chiral ligand-mediated transformations are broadly applicable. For instance, palladium-catalyzed asymmetric allylic alkylation could be a potential route, where a suitable prochiral substrate is reacted with a benzyl-containing nucleophile in the presence of a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity.

Organocatalytic Syntheses (e.g., Proline-catalyzed reactions)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Proline and its derivatives are particularly effective bifunctional catalysts, capable of activating both the nucleophile and the electrophile in a reaction. masterorganicchemistry.com Proline-catalyzed reactions, such as the Michael addition of aldehydes or ketones to α,β-unsaturated compounds, can be employed to construct the carbon skeleton of precursors to this compound. niscpr.res.in For example, the conjugate addition of propanal to a β-nitrostyrene derivative, catalyzed by L-proline, would yield a γ-nitro carbonyl compound. Subsequent reduction of the nitro and carbonyl groups would lead to the desired chiral alcohol. The stereochemical outcome of these reactions is often rationalized by the formation of a specific transition state involving the enamine intermediate of the carbonyl compound and the catalyst. nih.gov

Challenges in proline-catalyzed reactions include controlling side reactions, but optimized conditions, such as the use of co-solvents and adjusted catalyst loadings, have been shown to improve both yields and enantioselectivities. organic-chemistry.org

Asymmetric Hydrogenation and Reduction Methods

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins, ketones, and imines. organic-chemistry.org The synthesis of this compound can be achieved through the asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-methyl-3-phenyl-2-propen-1-ol (B74884) or 2-methyl-3-phenylpropenal. This transformation typically employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand. acs.orgrsc.org

A documented industrial process involves the hydrogenation of α-methylcinnamaldehyde. google.com While this specific example from a patent does not detail the use of a chiral catalyst to directly produce the (S)-enantiomer, modern asymmetric hydrogenation techniques would utilize a chiral catalyst to achieve this. For instance, a ruthenium-BINAP catalyst system is well-known for the asymmetric hydrogenation of allylic alcohols. The choice of the chiral ligand and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another approach is the asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in place of hydrogen gas. shu.edu This method can also be highly enantioselective when a suitable chiral catalyst is employed.

Stereoselective Conventional Organic Synthesis Routes

Conventional organic synthesis provides a range of reliable methods for the construction of chiral molecules. These routes often involve the use of stoichiometric chiral reagents or auxiliaries and can be highly effective for producing specific stereoisomers.

Grignard and Organometallic Reactions with Chiral Induction

Grignard reactions are a fundamental tool for carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.com To achieve stereoselectivity in the synthesis of this compound, a Grignard reagent, such as methylmagnesium bromide, can be added to the prochiral aldehyde, 2-phenylpropanal, in the presence of a chiral ligand or in a chiral solvent. The chiral environment influences the facial selectivity of the nucleophilic attack on the carbonyl group, leading to an enrichment of one enantiomer of the resulting secondary alcohol. nih.gov

Alternatively, a chiral auxiliary can be attached to the electrophile. For example, an ester of 2-phenylpropanoic acid with a chiral alcohol could be reduced with a hydride reagent. The chiral auxiliary would direct the hydride attack, leading to a diastereoselective reduction. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Table 1: Examples of Grignard Reagents and Corresponding Aldehyde/Ketone Precursors

| Grignard Reagent | Aldehyde/Ketone Precursor | Resulting Alcohol (after workup) |

| Benzylmagnesium chloride | Propanal | 1-Phenyl-2-butanol |

| Methylmagnesium bromide | 2-Phenylpropanal | 2-Methyl-1-phenylpropan-1-ol |

| Phenylmagnesium bromide | Isobutyraldehyde | 2-Methyl-1-phenylpropan-1-ol |

This table illustrates potential combinations for the synthesis of related chiral alcohols, highlighting the versatility of the Grignard reaction.

Multi-Step Chiral Pool Syntheses

The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. niscpr.res.in These compounds can serve as starting materials for the synthesis of more complex chiral molecules, including this compound. For instance, the amino acid L-phenylalanine is an attractive starting material due to its structural similarity to the target molecule.

A potential synthetic sequence could involve the conversion of the carboxylic acid group of L-phenylalanine to a methyl group and the amino group to a hydroxyl group with retention or inversion of stereochemistry at the chiral center, followed by reduction of the resulting aldehyde or ester. While a specific, detailed synthesis from a chiral pool starting material to this compound is not prominently reported, the principles of chiral pool synthesis are well-established for creating a wide array of chiral compounds.

Stereocontrolled Functional Group Interconversions

This strategy involves the conversion of one functional group to another in a stereocontrolled manner. A key approach for the synthesis of this compound is the stereoselective reduction of the corresponding chiral ketone, (S)-2-methyl-3-phenylpropanal. smolecule.com This can be achieved using a variety of chiral reducing agents.

One common method is the use of chiral hydride reagents, such as those derived from lithium aluminum hydride modified with a chiral ligand. Alternatively, biocatalysis offers a green and highly selective method. Enzymes like alcohol dehydrogenases from various microorganisms can reduce the aldehyde to the desired (S)-alcohol with high enantiopurity. The reaction is typically carried out in an aqueous medium under mild conditions.

Another strategy involves the creation of a new stereocenter through the reduction of a prochiral ketone precursor. For example, the asymmetric reduction of 2-methyl-1-phenyl-1-propanone can be accomplished using chiral catalysts, leading to the formation of the corresponding chiral alcohol.

Mechanistic Elucidation of Reactions Involving S 2 Methyl 3 Phenylpropan 1 Ol and Its Analogs

Investigation of Biocatalytic Reaction Mechanisms

Biocatalysis offers an environmentally benign and highly selective route to chiral alcohols like (S)-2-methyl-3-phenylpropan-1-ol. tandfonline.com The mechanisms of these enzymatic transformations are a subject of intensive study to improve efficiency and expand their synthetic utility. nih.gov

Whole-cell biocatalysis has been successfully employed for the asymmetric bioreduction of prochiral ketones to produce enantiopure chiral alcohols. For instance, the green synthesis of (R)-2-methyl-1-phenylpropan-1-ol, an analog of the title compound, was achieved using the biocatalyst Lactobacillus paracasei BD101. tandfonline.com This method is notable as it addresses the synthesis of chiral carbinols from ketones with bulky, branched alkyl chains. tandfonline.com The success of such transformations relies on the specific interactions within the enzyme's active site, which dictates the stereochemical outcome of the hydride transfer from a cofactor, such as NADH or NADPH, to the carbonyl substrate.

Multi-enzyme cascades represent a sophisticated approach, combining several biocatalytic steps in a single pot to produce complex molecules. nih.govresearchgate.net For example, all four stereoisomers of phenylpropanolamine can be synthesized from β-methylstyrene through a cascade that first uses a styrene (B11656) monooxygenase and an epoxide hydrolase to create a 1-phenylpropane-1,2-diol (B147034) intermediate. nih.gov This diol is then converted into the final amino alcohol product through a redox-neutral network involving a stereocomplementary alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). nih.gov The ADH oxidizes one of the hydroxyl groups of the diol to a ketone, which is then aminated by the ωTA. nih.gov Cofactor recycling is often built into these systems; for instance, the expensive NADPH cofactor required by some reductases can be regenerated using a glucose dehydrogenase (GDH) coupling reaction. nih.govnih.gov

The kinetic resolution of racemic primary alcohols, particularly β-chiral ones, can be challenging due to the distance between the stereocenter and the reacting hydroxyl group, which often leads to lower enantioselectivity. However, lipases, such as Lipase (B570770) B from Candida antarctica (CAL-B), have been used effectively for this purpose through selective acylation of one enantiomer.

| Biocatalytic System | Substrate | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | 2-methyl-1-phenylpropan-1-one | (R)-2-methyl-1-phenylpropan-1-ol | Whole-cell asymmetric bioreduction of a bulky ketone. | tandfonline.com |

| Yeast Reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-3-chloro-1-phenyl-1-propanol | NADPH-dependent reduction with cofactor regeneration via GDH. | nih.gov |

| ADH/ω-Transaminase Cascade | 1-phenylpropane-1,2-diols | Phenylpropanolamines | Redox-neutral cascade involving oxidation followed by reductive amination. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic β-chiral primary alcohols | Enantiopure acylated alcohol and unreacted alcohol | Enantioselective acylation in a kinetic resolution process. |

Stereochemical Pathway Analysis in Asymmetric Synthesis

The precise three-dimensional arrangement of atoms in molecules like this compound is critical to their function. Asymmetric synthesis aims to control this arrangement, and analyzing the stereochemical pathways is key to designing effective synthetic routes. slideshare.net

In biocatalytic reductions, the stereochemical outcome is dictated by the specific binding of the substrate and the cofactor (e.g., NADPH) within the enzyme's active site. nih.gov Homology modeling and substrate docking simulations are powerful tools for elucidating these pathways. For the reduction of 3-chloro-1-phenyl-1-propanone by the yeast reductase YOL151W, docking models showed that the cofactor and substrate bind tightly to the active site in a specific orientation, which explains the exclusive formation of the (S)-alcohol product. nih.gov

Stereochemical control can also be achieved by pairing the chirality of a reagent with that of a catalyst. For example, in the synthesis of homoallylic alcohols, using a chiral crotylboronate reagent with a chiral phosphoric acid catalyst allows for the synthesis of different stereoisomers. researchgate.net The (S)-acid catalyst yields the Z-anti-homoallylic alcohol, while the enantiomeric (R)-acid catalyst produces the E-anti-homoallylic alcohol from the same boron reagent. researchgate.net Density Functional Theory (DFT) computational studies are often used to probe the transition states and understand the origins of such catalyst-controlled stereoselectivity. researchgate.net

In multi-step syntheses, stereoconvergent strategies can be employed to maximize the yield of a desired enantiomer. For instance, after a kinetic resolution that separates two enantiomers, the unwanted enantiomer can be inverted to the desired one. A common method for this is the Mitsunobu reaction, which proceeds via an SN2 mechanism, resulting in a complete inversion of the stereocenter.

| Synthetic Strategy | Key Reagent/Catalyst | Mechanistic Principle | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Bioreduction | Yeast Reductase YOL151W | Enzyme active site controls substrate orientation for hydride attack. | Exclusive formation of (S)-alcohol (100% ee). | nih.gov |

| Chirality Pairing | Chiral Crotylboronate + Chiral Phosphoric Acid | Matching/mismatching chirality of reagent and catalyst directs stereochemical pathway. | Stereodivergent synthesis of Z-anti or E-anti isomers. | researchgate.net |

| Kinetic Resolution | Lipase CAL-B | Enzyme selectively acylates one enantiomer of a racemic alcohol. | Separation of enantiomers (e.g., (R)-alcohol acylated, (S)-alcohol unreacted). | |

| Stereochemical Inversion | Mitsunobu Reaction (e.g., with benzoic acid) | SN2 attack on an alcohol leading to inversion of configuration. | Conversion of one enantiomer to its opposite (e.g., (S)-alcohol to (R)-alcohol). |

Mechanistic Studies of Electrochemical Transformations

Electrochemical methods offer a sustainable alternative to conventional reagents for oxidation and reduction reactions of alcohols. researchgate.netresearchgate.net These transformations can proceed either directly at the electrode surface or indirectly via redox mediators.

Indirect electrochemical oxidation of primary alcohols often employs N-oxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxyl) as mediators. researchgate.netchemrxiv.org The mechanism involves the electrochemical oxidation of the mediator to a more potent oxidant (e.g., an oxoammonium ion), which then chemically oxidizes the alcohol to an aldehyde or carboxylic acid. researchgate.net The reduced mediator is subsequently re-oxidized at the anode, completing the catalytic cycle. researchgate.net This approach avoids electrode passivation and allows for reactions under milder potentials. chemrxiv.org A cooperative catalytic system using both copper and a chiral ligand-TEMPO conjugate has been shown to enable the oxidative kinetic resolution of primary alcohols. chemrxiv.org In this system, coordination of a part of the substrate molecule, such as a benzyl (B1604629) ether group, to the copper catalyst is crucial for achieving high enantioselectivity. chemrxiv.org A primary kinetic isotope effect (KIE) value of 6.3 was observed, suggesting that C-H bond cleavage is the rate-determining step. chemrxiv.org

The direct electrochemical reduction of alcohols is challenging due to the high strength of the C–O bond. researchgate.netmassey.ac.nz However, studies have shown that reduction can occur on specific electrode materials like copper and lead in aqueous phosphate (B84403) buffers. massey.ac.nz For some alcohols, a reduction peak is observed, but the process can be hindered by the formation of a passivating layer on the electrode surface. massey.ac.nz The mechanism for the reduction of allyl alcohol at a platinum electrode is proposed to involve the formation of propene and propane (B168953). massey.ac.nz

| Electrochemical Method | Transformation | Key Mechanistic Aspects | Reference |

|---|---|---|---|

| Indirect Oxidation (TEMPO-mediated) | Primary alcohol to aldehyde/carboxylic acid | Mediator (TEMPO) is oxidized to an oxoammonium ion, which oxidizes the alcohol. The mediator is regenerated at the anode. | researchgate.net |

| Oxidative Kinetic Resolution | Racemic 1,4-diol to chiral lactone | Cooperative catalysis with Cu/TEMPO-BOX. Substrate coordination to Cu is vital for enantioselectivity. C-H bond cleavage is rate-determining. | chemrxiv.org |

| Direct Reduction | Alcohol to alkane | Challenging due to C-O bond strength. Can occur on specific electrodes (Cu, Pb). May involve surface passivation. | massey.ac.nz |

| Reductive C-O Bond Cleavage | Benzylic/allylic alcohol to hydrocarbon | Facilitated by adjacent π-conjugated systems. Can proceed through stepwise or concerted dissociative electron transfer. | researchgate.net |

Analysis of Carbon-Carbon and Carbon-Heteroatom Bond Formations/Cleavages

The synthesis of this compound and its analogs relies on fundamental reactions that form the carbon skeleton and introduce the key hydroxyl functional group. organic-chemistry.orgresearchgate.net

Carbon-Carbon Bond Formation: The construction of the carbon framework is a cornerstone of organic synthesis. organic-chemistry.org Traditional methods include the alkylation of enolates, where a strong base is used to deprotonate the α-carbon of a carbonyl compound, creating a nucleophilic enolate that can attack an electrophile like an alkyl halide. vanderbilt.edu Another powerful class of reactions involves organometallic reagents. chemistry.coach For instance, organocuprates can couple with organic halides to form new C-C bonds. chemistry.coach More advanced methods utilize transition-metal catalysis. illinois.edu The Suzuki reaction, which couples an organoborane with an organic halide using a palladium catalyst, and the Heck reaction, which couples an alkene with an aryl or vinyl halide, are prominent examples. chemistry.coach The general mechanism for these catalytic cycles often involves steps of oxidative addition, transmetallation (for Suzuki), and reductive elimination. chemistry.coach Enzymatic C-C bond formation, catalyzed by lyases or oxidoreductases, is also emerging as a powerful and green synthetic tool. nih.gov

Carbon-Heteroatom Bond Formation: The introduction of the hydroxyl group to form the alcohol is a key carbon-heteroatom bond formation. numberanalytics.com This can be achieved through nucleophilic substitution reactions. nih.gov For example, in an SN2 reaction, a hydroxide (B78521) nucleophile can attack an alkyl halide, leading to the formation of an alcohol with inversion of stereochemistry. libretexts.org In contrast, SN1 reactions proceed through a planar carbocation intermediate, which typically results in a racemic mixture of alcohol products. libretexts.org Transition-metal catalysis also provides routes for C-O bond formation. nih.gov Palladium(II) complexes can catalyze the oxidation of C-H bonds, leading to a palladium(IV) intermediate that undergoes reductive elimination to form the C-O bond. nih.gov Recently, iron-catalyzed cross-coupling reactions have been developed for the coupling of sp³-hybridized alkyl halides with alcohol nucleophiles, providing an efficient method for constructing C-O bonds. nih.gov

| Reaction Type | Bond Formed/Cleaved | Key Reagents/Catalyst | General Mechanistic Steps | Reference |

|---|---|---|---|---|

| Enolate Alkylation | C-C | Strong base (e.g., LDA), alkyl halide | Deprotonation to form enolate, nucleophilic attack on electrophile. | vanderbilt.edu |

| Suzuki Coupling | C-C | Palladium catalyst, organoborane, organic halide | Oxidative addition, transmetallation, reductive elimination. | chemistry.coach |

| Nucleophilic Substitution (SN2) | C-O | Hydroxide nucleophile, alkyl halide | Backside attack by nucleophile, inversion of stereochemistry. | libretexts.org |

| Iron-Catalyzed Cross-Coupling | C-O, C-N, C-S | Iron catalyst, alkyl halide, nucleophile (alcohol, amine, thiol) | Proposed oxidative cleavage of the C-X bond by the iron catalyst. | nih.gov |

| Palladium-Catalyzed C-H Oxidation | C-O | Palladium(II) catalyst, oxidant | C-H bond cleavage, oxidation to Pd(IV), reductive elimination to form C-O bond. | nih.gov |

Chemical Transformations and Derivatization of S 2 Methyl 3 Phenylpropan 1 Ol

Stereospecific Oxidation Reactions to Chiral Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality of (S)-2-methyl-3-phenylpropan-1-ol can be selectively oxidized to furnish the corresponding chiral aldehyde, (S)-2-methyl-3-phenylpropanal, or further to the carboxylic acid, (S)-2-methyl-3-phenylpropanoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are employed for the conversion to the aldehyde. For the synthesis of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in acidic conditions are typically used. It is crucial to control the reaction environment to maintain the stereochemical integrity of the chiral center.

Enzymatic oxidation presents a green and highly selective alternative. Alcohol dehydrogenases can be utilized to catalyze the oxidation, often with high enantioselectivity.

Table 1: Examples of Oxidation Reactions

| Starting Material | Product | Reagent/Conditions |

| This compound | (S)-2-methyl-3-phenylpropanal | Pyridinium chlorochromate (PCC) |

| This compound | (S)-2-methyl-3-phenylpropanoic acid | Potassium permanganate (KMnO₄), H₂SO₄ |

Controlled Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions. These transformations are valuable for introducing a wide range of functional groups and for protecting the hydroxyl group during multi-step syntheses.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst like sulfuric acid. youtube.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction under milder conditions. youtube.com The direct transformation of alcohols into esters can also be achieved through oxidative esterification. nih.gov

Etherification , most notably the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.com This SN2 reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Esterification | This compound, Carboxylic Acid | Sulfuric Acid | Ester |

| Esterification | This compound, Carboxylic Acid | DCC, DMAP | Ester |

| Etherification | This compound, Alkyl Halide | Base (e.g., NaH) | Ether |

Regio- and Stereoselective Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is the primary site for functionalization. Regioselectivity is inherent to this molecule as it possesses a single hydroxyl group. However, stereoselective reactions that preserve or invert the existing stereocenter are of significant interest.

One common strategy for functionalization involves converting the hydroxyl group into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in pyridine. This tosylate can then be displaced by a variety of nucleophiles in an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group, if it were chiral. In the case of this compound, the reaction occurs at the primary carbon, thus not affecting the existing stereocenter.

Synthesis of Amino Alcohol Derivatives

The conversion of this compound into amino alcohol derivatives is a key transformation for the synthesis of biologically active compounds and chiral ligands. This can be achieved through a multi-step sequence.

A common route involves the initial oxidation of the alcohol to the corresponding aldehyde, as described in section 4.1. The aldehyde can then undergo reductive amination. In this two-step process, the aldehyde first reacts with an amine to form an imine, which is then reduced to the desired amino alcohol. A variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can be employed for the reduction step. researchgate.netum.edu.my

Alternatively, the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with an amine or an azide, which can then be reduced to the amine.

Enzymatic cascades offer a more direct and sustainable approach. For instance, an alcohol dehydrogenase can oxidize the starting alcohol to an intermediate ketone, which is then aminated by a transaminase to yield the amino alcohol. acs.org

Table 3: Synthetic Routes to Amino Alcohol Derivatives

| Starting Material | Intermediate(s) | Reagents/Steps | Final Product |

| This compound | (S)-2-methyl-3-phenylpropanal, Imine | 1. Oxidation (PCC) 2. Amine 3. Reduction (NaBH₄) | Amino alcohol derivative |

| This compound | (S)-2-methyl-3-phenylpropyl tosylate | 1. Tosyl chloride, Pyridine 2. Amine | Amino alcohol derivative |

Role of S 2 Methyl 3 Phenylpropan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Enantiopure Pharmaceuticals and Bioactive Molecules

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates. (S)-2-methyl-3-phenylpropan-1-ol serves as a valuable starting material for the synthesis of such enantiopure compounds. biosynth.com Its inherent chirality is transferred through a series of chemical transformations to the final drug molecule, ensuring the desired stereochemical outcome.

One notable application is in the synthesis of ortho-c oxide-bridged 5-phenylmorphans, which are investigated for their opioid receptor activity. nih.govnih.gov The synthesis of various N-substituted derivatives of these complex structures often starts from enantiopure precursors to yield specific stereoisomers for pharmacological evaluation. nih.govnih.gov The precise stereochemistry of these molecules is crucial for their interaction with biological targets. nih.govnih.gov

The utility of this chiral alcohol extends to the synthesis of a broad range of bioactive molecules. Its structural motif can be found embedded within various compounds studied for their potential biological activities.

Chiral Auxiliary in Stereodivergent Synthetic Strategies

Beyond its role as a direct precursor, this compound and its derivatives can function as chiral auxiliaries. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is cleaved off. This strategy allows for the synthesis of a specific stereoisomer from a non-chiral starting material.

For instance, a derivative of this compound, specifically (S)-2-(dibenzylamino)-3-phenylpropanal, has been effectively used as a chiral auxiliary. bris.ac.ukresearchgate.net In nucleophilic addition reactions, this aldehyde exhibits high levels of 1,2-stereocontrol. bris.ac.ukresearchgate.net This control can be translated to remote 1,4-stereocontrol through a stereospecific rearrangement. bris.ac.ukresearchgate.net Ultimately, the auxiliary is removed, yielding an enantiomerically pure 2-substituted alcohol. bris.ac.ukresearchgate.net This approach provides a versatile strategy for synthesizing chiral alcohols with various substituents. bris.ac.ukresearchgate.net

Stereodivergent synthesis, which allows for the selective production of any possible stereoisomer of a product, can also be facilitated by chiral auxiliaries. rsc.org By employing different catalysts or reaction conditions, it's possible to steer a reaction towards a different stereochemical outcome using the same chiral auxiliary. This flexibility is highly valuable in medicinal chemistry and materials science for creating libraries of stereoisomers for screening and optimization.

Construction of Stereocenters in Natural Product Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, presents a significant challenge to organic chemists. The construction of specific stereocenters, particularly quaternary carbon stereocenters (a carbon atom bonded to four other carbon atoms), is a key hurdle in these synthetic endeavors. rsc.orgnih.gov

This compound can be a valuable tool in the strategic construction of these stereocenters. While direct examples of its use in the total synthesis of specific natural products are not extensively detailed in the provided context, its role as a chiral building block for introducing defined stereochemistry is fundamental. The principles of using chiral precursors and auxiliaries, as discussed in the previous sections, are directly applicable to the ambitious goal of natural product synthesis. rsc.org The challenge often lies in the diastereoselective formation of vicinal quaternary carbon centers, and chiral building blocks are essential for achieving this. rsc.org

Applications in the Synthesis of Fine Chemical Intermediates

The utility of this compound extends to the production of fine chemical intermediates. These are complex, pure chemical substances produced in limited quantities that serve as building blocks for specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. Its pleasant aromatic properties also make it suitable for use in perfumes and food flavorings. smolecule.com

The compound's bifunctional nature, possessing both a hydroxyl group and a chiral center, makes it a versatile intermediate for further chemical modifications. It can be used in the synthesis of more complex organic compounds for both research and industrial applications. smolecule.com

Computational and Spectroscopic Approaches for Understanding S 2 Methyl 3 Phenylpropan 1 Ol Stereochemistry

Theoretical Studies of Chiral Induction and Recognition

Theoretical studies are indispensable for understanding how the chirality of (S)-2-methyl-3-phenylpropan-1-ol would influence its interactions with other chiral molecules—a phenomenon known as chiral induction and recognition. These computational approaches provide insights at a molecular level that are often unattainable through experimentation alone.

Chiral recognition is fundamentally based on the formation of transient diastereomeric complexes between a chiral selector (a chiral molecule or a chiral environment) and the enantiomers of the analyte. mdpi.com The stability of these complexes differs, leading to the possibility of discrimination. For phenylpropanol derivatives, computational modeling can elucidate the mechanisms behind this discrimination. researchgate.netresearchgate.net

Key intermolecular interactions that govern chiral recognition include:

Hydrogen Bonding: The hydroxyl group of this compound is a primary site for hydrogen bonding, acting as both a donor and an acceptor.

π-π Interactions: The phenyl group can engage in stacking interactions with other aromatic systems.

Steric Repulsion: The spatial arrangement of the methyl and benzyl (B1604629) groups creates a unique steric profile that influences how the molecule fits into a chiral binding site.

Table 1: Computational Methods for Studying Chiral Recognition

| Computational Method | Primary Application in Chiral Recognition | Type of Information Provided |

|---|---|---|

| Quantum Mechanics (QM) | Calculating the energies of diastereomeric complexes. | Provides accurate binding energies and geometries of interaction. |

| Molecular Docking | Predicting the preferred binding orientation of an enantiomer within a chiral selector (e.g., an enzyme or a chiral stationary phase). nih.gov | Yields information on binding poses and scores to estimate binding affinity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the chiral molecule and its complex with a selector over time. | Reveals the stability of interactions and conformational changes upon binding. |

For instance, molecular docking studies on aromatic amino acids with glycopeptide selectors have successfully elucidated chiral resolution by calculating binding affinities and identifying key interaction sites, a methodology directly applicable to understanding how this compound would interact with a chiral stationary phase in chromatography. nih.gov The energy difference between the transient diastereomeric complexes formed by the (R)- and (S)-enantiomers is the basis for their separation. nih.gov

Molecular Dynamics and Conformation Analysis Related to Stereoselectivity

The stereoselectivity of reactions involving this compound, or its ability to interact selectively with other chiral entities, is intrinsically linked to its conformational flexibility. The molecule is not static; it exists as an ensemble of different conformations in solution due to the rotation around its single bonds. Molecular dynamics (MD) simulations and conformational analysis are the primary tools to study these dynamic properties. rsc.org

An MD simulation would model the movement of every atom in this compound over time, providing a trajectory of its conformational landscape. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. The relative populations of these conformers determine the molecule's average shape and how it presents itself for interaction.

For example, a conformational analysis of similar molecules like 1,3-propanediol (B51772) has shown that even in aqueous environments, specific conformations can predominate, which may or may not feature intramolecular hydrogen bonds. chemicalbridge.co.uk For this compound, key dihedral angles to consider would be around the C-C bonds of the propane (B168953) backbone and the C-O bond of the hydroxymethyl group.

Table 2: Key Aspects of Conformational Analysis for Stereoselectivity

| Analytical Aspect | Methodology | Relevance to Stereoselectivity |

|---|---|---|

| Identification of Low-Energy Conformers | DFT Calculations, Molecular Mechanics | The most populated conformers are most likely to be involved in interactions, thus dictating stereoselective outcomes. |

| Conformational Population Distribution | Boltzmann Distribution based on calculated energies | Determines the weighted-average properties of the molecule, which is what is observed experimentally. |

| Dynamic Interconversion of Conformers | Molecular Dynamics (MD) Simulations | Shows how easily the molecule can adapt its shape to fit a chiral binding site, a key aspect of induced-fit models of recognition. |

Understanding the conformational preferences is a prerequisite for accurately predicting spectroscopic properties, which in turn are used to determine the absolute configuration.

Advanced Spectroscopic Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound requires techniques that are sensitive to chirality. While standard spectroscopy confirms molecular structure, chiroptical methods are essential for assigning the (S) or (R) designation.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization which is often a significant bottleneck. researchgate.netyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net Enantiomers produce mirror-image VCD spectra. researchgate.net

The modern approach to VCD analysis involves a synergy between experiment and theory:

Experimental Measurement: The VCD spectrum of the chiral molecule is recorded.

Computational Modeling: A conformational search and analysis are performed, typically using Density Functional Theory (DFT), to find the stable conformers of the molecule. chemrxiv.org

Spectral Prediction: The VCD spectrum for a chosen enantiomer (e.g., the (S)-enantiomer) is calculated by averaging the spectra of all significant conformers, weighted by their Boltzmann population. researchgate.net

Comparison: The calculated VCD spectrum is compared to the experimental one. A good match confirms the absolute configuration of the sample. If the calculated and experimental spectra are mirror images, the sample is the opposite enantiomer.

This methodology has been successfully applied to a wide range of chiral molecules, including those with significant conformational flexibility. researchgate.net Studies on the closely related 1-phenyl-1-propanol (B1198777) have utilized matrix-isolation VCD to study self-aggregation and its effect on the spectra, highlighting the sensitivity of the technique. bohrium.com

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR spectroscopy can be a powerful tool for stereochemical assignment when using chiral auxiliaries.

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to a solution of a racemic or enantiomerically enriched sample can lead to the formation of transient diastereomeric complexes. These complexes have different NMR spectra, causing the separation of signals for the two enantiomers. The degree of separation (nonequivalent chemical shifts) can be used to determine enantiomeric excess. rsc.org

Computational NMR Prediction: The prediction of NMR chemical shifts using quantum chemical calculations is becoming an increasingly accurate and valuable tool. guidechem.comliverpool.ac.ukresearchgate.net By calculating the expected NMR spectrum for a specific stereoisomer and comparing it to the experimental spectrum, one can assign the correct structure. Modern methods can achieve high accuracy, with mean absolute errors of less than 0.10 ppm for ¹H NMR shifts. guidechem.com This is particularly useful for distinguishing between diastereomers and can be extended to enantiomers when complexed with a chiral agent.

Table 3: Spectroscopic Methods for Stereochemical Analysis

| Method | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. researchgate.net | Direct determination of the absolute (S) configuration by comparing the experimental spectrum to DFT-calculated spectra. |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes leading to separate NMR signals for each enantiomer. rsc.org | Confirmation of enantiomeric purity and assignment of signals to the (S)-enantiomer. |

| Computational NMR Prediction | Quantum mechanical calculation of chemical shifts for a known stereoisomer. researchgate.net | Aids in the assignment of complex spectra and can help confirm diastereomeric or conformational structures. |

Future Prospects and Emerging Research Frontiers for S 2 Methyl 3 Phenylpropan 1 Ol

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The paradigm of green chemistry, which emphasizes the reduction of hazardous substances and waste, is increasingly influencing the synthesis of chiral alcohols. tandfonline.com A primary frontier in this area is the expanded use of biocatalysis. While research has demonstrated the successful green synthesis of the opposite enantiomer, (R)-2-methyl-1-phenylpropan-1-ol, using whole-cell biotransformation with Lactobacillus paracasei BD101, these principles are directly applicable to producing the (S)-enantiomer. tandfonline.com This biocatalytic method involves the asymmetric bioreduction of a prochiral ketone precursor, offering an environmentally friendly, cheap, and simple alternative to traditional chemical methods. tandfonline.com

Future innovations will likely focus on:

Whole-Cell Biocatalysts: Expanding the library of microorganisms and their engineered variants to find strains that can produce (S)-2-methyl-3-phenylpropan-1-ol with high yield and enantiomeric excess (>99%). tandfonline.com The use of whole cells eliminates the need for costly enzyme purification.

Enzymatic Reactions in Green Solvents: Moving away from conventional organic solvents to aqueous media or other green alternatives like ionic liquids or supercritical fluids to minimize environmental impact.

Atom Economy: Designing synthetic routes, such as the Morita-Baylis-Hillman reaction, that are atom-economical, meaning a high proportion of the atoms from the reactants are incorporated into the final product. nih.gov

These green approaches not only reduce pollution and health hazards but also often lead to higher selectivity and milder reaction conditions compared to conventional synthesis. tandfonline.com

Development of Novel Enzymes and Catalysts for Enhanced Enantioselectivity

The cornerstone of producing enantiopure this compound is the catalyst that directs the stereochemical outcome of the reaction. Research is intensely focused on discovering and engineering new catalysts with superior activity and enantioselectivity.

Enzymatic Catalysts: Enzymes are highly effective and specific biocatalysts. Lipases, proteases, and esterases are used in processes like kinetic resolution to separate enantiomers. google.com The development of novel enzymes is a key research area. For instance, multi-enzymatic cascades are being designed for the synthesis of complex chiral molecules like phenylpropanolamines from simple achiral starting materials. nih.gov Such one-pot cascades, which may combine alcohol dehydrogenases (ADHs) with ω-transaminases (ωTAs), offer efficient pathways to all possible stereoisomers. nih.gov The directed evolution of enzymes, as demonstrated in the engineering of enzymes for the Morita-Baylis-Hillman reaction, can lead to substantial gains in both catalytic activity and enantioselectivity, achieving over 90% enantiomeric excess (e.e.). nih.gov

Non-Enzymatic Catalysts: Significant progress is also being made in the field of asymmetric organocatalysis and transition-metal catalysis.

Hydrogen-Bond Donors: New, powerful hydrogen-bond donor catalysts, such as 3,5-bis(pentafluorosulfanyl)-phenylthioureas, have shown superior performance in terms of reactivity and enantioselectivity in asymmetric reactions compared to previous generations of catalysts. nih.gov

Lewis Base Catalysts: Chiral Lewis base catalysts, including amidine-based catalysts and chiral 4-dimethylaminopyridine (B28879) (DMAP) variants, are being developed for the kinetic resolution of secondary alcohols and other enantioselective transformations. osi.lvacs.org

Ruthenium Catalysts: Asymmetric transfer hydrogenation using chiral ruthenium complexes is a powerful technique for the synthesis of chiral 1,2-amino alcohols from unprotected ketoamines, achieving high yields and excellent enantioselectivities. acs.org

Table 1: Examples of Modern Catalysts in Enantioselective Synthesis

| Catalyst Type | Example Catalyst/Enzyme | Reaction Type | Achieved Enantiomeric Excess (e.e.) | Source |

| Biocatalyst | Lactobacillus paracasei BD101 | Asymmetric Bioreduction | >99% | tandfonline.com |

| Engineered Enzyme | BH32.14 | Morita-Baylis-Hillman | 93% | nih.gov |

| Organocatalyst | 3,5-bis(SF₅)phenylthiourea | Michael Addition | 94% | nih.gov |

| Multi-enzyme System | Bs-BDHA / Bm(S)-ωTA | One-pot Cascade | >99.5% | nih.gov |

| Metal Complex | Chiral Ruthenium Complex | Asymmetric Transfer Hydrogenation | High | acs.org |

Integration of Artificial Intelligence in Reaction Design and Optimization

Key areas of AI integration include:

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways, breaking down the target molecule into simpler, commercially available starting materials. chemcopilot.comacs.org This accelerates the design phase and can uncover more cost-effective or sustainable routes. nih.gov

Catalyst Design and Discovery: Machine learning algorithms can predict the performance of a potential catalyst based on its structure. numberanalytics.comchemistryworld.com This data-driven approach allows researchers to design new catalysts and chiral ligands with enhanced enantioselectivity, moving beyond trial-and-error experimentation. chemistryworld.com Reinforcement learning, for example, has been used to design chiral nanostructures for specific optical responses. eurekalert.org

Reaction Condition Optimization: AI can optimize reaction parameters such as temperature, solvent, and catalyst loading by analyzing complex interactions between variables to maximize yield and selectivity. youtube.com

Forward-Reaction Prediction: AI models can predict the likely products of a given set of reactants and conditions, helping to validate proposed synthetic steps and avoid failed experiments. acs.org

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes major pharmaceutical companies and MIT, is actively developing and evaluating these data-driven tools, signaling a major shift in the field. acs.orgnih.gov

Exploration of New Methodologies for Stereochemical Control

Beyond improving existing methods, researchers are exploring fundamentally new strategies to control stereochemistry. rijournals.com Achieving precise spatial arrangement of atoms is a central challenge, especially when scaling up reactions or dealing with complex substrates. rijournals.comresearchgate.net

Emerging frontiers in stereochemical control include:

Intrinsically Chiral Surfaces: The use of metal surfaces that are themselves chiral can induce enantiospecificity in catalytic reactions. nih.gov Understanding how the structure of these surfaces influences reaction kinetics is essential for designing highly selective heterogeneous catalysts. nih.gov

Understanding Reaction Dynamics: Research into the relationship between nucleophilicity and stereoselectivity has shown that for some reactions, high reactivity can lead to a loss of stereocontrol as the reaction rate approaches the diffusion limit. nih.gov This fundamental insight helps chemists choose appropriate nucleophiles and conditions to maintain selectivity.

Novel Chiral Phenomena: The discovery of new types of chirality, such as "orientational chirality," opens up entirely new avenues for molecular design and synthesis. frontiersin.org This new concept, which involves a tetrahedron center and a remotely anchored functional group, could lead to a new branch of stereochemistry with broad applications. frontiersin.org

Computational Modeling: Advanced computational methods like Density Functional Theory (DFT) and molecular modeling are increasingly used to understand and predict the outcomes of stereoselective reactions, guiding the development of new synthetic methods and the refinement of reaction parameters. researchgate.net

These cutting-edge research areas are continually expanding the chemist's toolkit, enabling the synthesis of complex molecules like this compound with unprecedented precision and efficiency. researchgate.net

Q & A

Q. What are the common synthetic routes for (S)-2-methyl-3-phenylpropan-1-ol, and how can enantiomeric purity be ensured?

this compound can be synthesized via asymmetric reduction of ketone precursors (e.g., 2-methyl-3-phenylpropan-1-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. Enantiomeric purity is typically verified via chiral HPLC or polarimetry . To ensure purity, kinetic resolution or enzymatic methods (e.g., lipase-mediated esterification) may be employed to separate enantiomers .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-97 for structure solution and refinement, ensuring proper data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. OLEX2 provides an integrated workflow for visualization, refinement, and analysis of crystallographic data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm backbone structure and stereochemistry (e.g., coupling constants for vicinal protons).

- IR : Identify hydroxyl (O–H stretch ~3300 cm) and aromatic C–H stretches.

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational exchange. For ambiguous NOE (Nuclear Overhauser Effect) signals, conduct - COSY and HSQC experiments to resolve spatial correlations. Cross-validate with computational methods (DFT for optimized geometries) .

Q. What strategies are effective in designing enantioselective catalytic systems for this alcohol’s synthesis?

- Chiral Ligands : Use BINAP or Josiphos ligands in transition-metal-catalyzed hydrogenation.

- Enzymatic Catalysis : Screen engineered ketoreductases (e.g., Codexis KREDs) for activity and selectivity.

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to optimize turnover frequency (TOF) and enantiomeric excess (ee) .

Q. How can researchers validate the biological activity of this compound in receptor-binding studies?

- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs).

- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) for real-time binding affinity measurements.

- In Vitro Assays : Competitive binding assays with fluorescently labeled ligands (e.g., TR-FRET) to quantify IC values .

Q. What experimental controls are essential when studying its metabolic stability in vitro?

- Negative Controls : Incubations without NADPH cofactors to rule out non-enzymatic degradation.

- Positive Controls : Use verapamil or propranolol as reference compounds with known metabolic profiles.

- Matrix Blanks : Liver microsomes heat-inactivated to confirm enzyme-specific metabolism .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis of this compound?

Optimize reaction parameters (temperature, solvent polarity) via DoE (Design of Experiments). Implement continuous-flow systems to enhance mixing and heat transfer. For purification, use simulated moving bed (SMB) chromatography to isolate the target enantiomer .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Tukey’s HSD : Compare means across dose groups.

- Survival Analysis : Kaplan-Meier curves for time-dependent toxicity endpoints .

Data Validation & Reproducibility

Q. How to ensure reproducibility in crystallographic studies of this compound?

Q. What protocols mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.